molecular formula C22H23NO6 B1390400 Fmoc-DL-2-aminoheptanedioic acid CAS No. 161125-38-8

Fmoc-DL-2-aminoheptanedioic acid

Cat. No.: B1390400
CAS No.: 161125-38-8
M. Wt: 397.4 g/mol
InChI Key: WNGQUSSMDLUWLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-DL-2-aminoheptanedioic acid is a synthetic amino acid derivative commonly used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of DL-2-aminoheptanedioic acid. This protecting group is widely used in solid-phase peptide synthesis due to its stability under acidic conditions and ease of removal under basic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-DL-2-aminoheptanedioic acid typically involves the protection of the amino group of DL-2-aminoheptanedioic acid with the Fmoc group. This is achieved through a reaction with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Fmoc protection .

Chemical Reactions Analysis

Types of Reactions

Fmoc-DL-2-aminoheptanedioic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are peptides with the desired sequence and structure. The deprotection step yields the free amino group, which can then participate in further coupling reactions to extend the peptide chain .

Scientific Research Applications

Fmoc-DL-2-aminoheptanedioic acid is widely used in scientific research, particularly in the fields of:

Comparison with Similar Compounds

Similar Compounds

  • Fmoc-DL-2-aminopentanedioic acid
  • Fmoc-DL-2-aminobutanedioic acid
  • Fmoc-DL-2-aminopropanedioic acid

Uniqueness

Fmoc-DL-2-aminoheptanedioic acid is unique due to its specific chain length and the presence of the Fmoc protecting group. This combination allows for the synthesis of peptides with unique properties and functionalities that are not achievable with shorter or longer chain amino acids .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)heptanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO6/c24-20(25)12-6-5-11-19(21(26)27)23-22(28)29-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,23,28)(H,24,25)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNGQUSSMDLUWLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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